molecular formula C9H9FN4 B13672304 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13672304
M. Wt: 192.19 g/mol
InChI Key: KNQYVTQKZBGXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-4-methylbenzohydrazide with formamide in the presence of a catalyst to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluoromethylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-chloro-4-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-methyl-4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(2-fluoro-4-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-5-2-3-6(7(10)4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

KNQYVTQKZBGXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NN2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.